Dopamine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Dopamine can be synthesized through several methods. One common synthetic route involves the decarboxylation of L-DOPA (L-3,4-dihydroxyphenylalanine) using DOPA decarboxylase . This reaction typically occurs under mild conditions and is catalyzed by the enzyme DOPA decarboxylase.

Industrial Production Methods: In industrial settings, this compound is often produced through the microbial fermentation of L-tyrosine, followed by enzymatic conversion to L-DOPA and subsequent decarboxylation to this compound . This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Autoxidation and Reactive Oxygen Species (ROS) Generation

Dopamine autoxidizes spontaneously in aqueous solutions, forming reactive intermediates:

-

Mechanism :

-

Step 1 : this compound reacts with molecular oxygen (O₂) to generate this compound o-quinone (DQ) and superoxide anion (O₂⁻) .

-

Step 2 : DQ undergoes intramolecular Michael addition to form aminochrome, which polymerizes into neuromelanin .

-

ROS Production : Superoxide decomposes into hydrogen peroxide (H₂O₂) and hydroxyl radicals (·OH), contributing to oxidative stress .

-

-

pH Dependence :

pH Rate Constant (s⁻¹) Half-Life 5.6 1.6 × 10⁻⁷ ~7 days 7.4 0.147 4.7 s Acidic pH (e.g., in synaptic vesicles) stabilizes this compound by slowing cyclization, while neutral pH accelerates autoxidation .

Synthetic Reactions: Azamonardine Formation

This compound reacts with resorcinol in microdroplets to form azamonardine, a fluorescent compound:

-

Mechanism :

-

Kinetic Acceleration in Droplets :

Parameter Bulk Solution Microdroplets (r = 36 μm) Half-life (τ₁/₂) 600 s 120 s Acceleration Factor 1× 5× Enhanced reaction rates are attributed to interfacial proton gradients and oxygen availability .

Metal-Catalyzed Oxidation

Iron (Fe³⁺) and copper (Cu²⁺) accelerate this compound oxidation:

-

Reaction :

-

Neurotoxicity :

Pathophysiological Implications

-

Parkinson’s Disease : this compound autoxidation in cytosolic neutral pH generates neurotoxic aminochrome and ROS, linked to neurodegeneration .

-

Amphetamine Toxicity : Increased cytosolic this compound (via DAT/VMAT-2 inhibition) raises autoxidation risk .

This synthesis integrates experimental and computational insights to elucidate this compound’s reactivity, emphasizing pH, enzymatic regulation, and environmental factors. Data from kinetic studies, quantum chemical calculations, and synthetic chemistry provide a comprehensive framework for understanding its dual roles in biology and industry.

Scientific Research Applications

Neuroscience Research Applications

Dopamine plays a pivotal role in brain function, influencing learning, motivation, and reward systems. Recent studies have highlighted its significance in various neurological conditions:

- Regulation of Behavior : Research from the University of Washington identified two ion channels that regulate this compound release, potentially leading to new therapies for mental illnesses such as depression and schizophrenia. The study demonstrated how manipulating these channels could enhance cognitive functions and motivation in animal models .

- Influence on Brain Regions : Investigations at MIT revealed that this compound released in the striatum affects other brain regions, including the motor cortex. This finding is crucial for understanding addiction mechanisms and cognitive functions .

- Movement and Cognition : A study from Harvard Medical School established that slow this compound release is essential for initiating movement, while rapid release is crucial for reward-seeking behaviors. This distinction helps explain why certain Parkinson’s treatments improve motor symptoms but not cognitive ones .

Pharmacological Applications

This compound's influence extends to therapeutic interventions in various medical conditions:

- Cardiovascular Treatments : this compound is utilized as a vasostimulant in treating low blood pressure and cardiac arrest. Its administration can enhance renal perfusion and myocardial contractility depending on the dosage .

- Parkinson’s Disease Management : The amino acid precursor L-DOPA effectively crosses the blood-brain barrier and alleviates motor symptoms in Parkinson's patients by replenishing this compound levels in the brain .

Behavioral Science Applications

This compound's role in behavior has been extensively studied, particularly concerning motivation and learning:

- Motivation Assessment : Research has shown that this compound levels influence how individuals evaluate whether a task is worth the effort. Higher this compound levels correlate with increased motivation to engage in challenging tasks .

- Addiction Mechanisms : Studies have demonstrated that this compound is central to the reward pathway associated with addiction. Machine learning approaches are being employed to understand protein interactions related to cocaine dependence, highlighting this compound's role in addiction treatment strategies .

Case Study 1: this compound and Learning Disabilities

A study investigated how manipulating this compound release patterns could enhance learning capabilities in individuals with learning disabilities. By targeting specific ion channels that govern this compound release, researchers aim to develop therapies that could improve cognitive function significantly .

Case Study 2: this compound’s Role in Social Behavior

Research conducted by Mount Sinai School of Medicine elucidated how this compound interacts with serotonin during social interactions, revealing that higher this compound levels are associated with engaging with other humans compared to computers. This study provides insights into how neurotransmitters influence complex social behaviors .

Data Table: Summary of this compound Applications

Mechanism of Action

Dopamine exerts its effects by binding to and activating this compound receptors, which are G-protein-coupled receptors (GPCRs) located on the surface of neurons . There are five main types of this compound receptors: D1, D2, D3, D4, and D5 . These receptors are involved in various signaling pathways that regulate neuronal activity, hormone release, and other physiological processes . This compound’s action is terminated by reuptake into presynaptic neurons and enzymatic degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) .

Comparison with Similar Compounds

Dopamine is structurally similar to other catecholamines such as norepinephrine and epinephrine . it is unique in its specific roles and functions:

Norepinephrine: Primarily involved in the body’s “fight or flight” response and regulation of blood pressure.

Epinephrine: Also involved in the “fight or flight” response and acts as a hormone to increase heart rate and blood flow.

Similar compounds include:

- Norepinephrine

- Epinephrine

- Serotonin

- Histamine

This compound’s uniqueness lies in its central role in reward-motivated behavior and its involvement in a wide range of neurological and psychiatric conditions .

Biological Activity

Dopamine (DA) is a neurotransmitter that plays a crucial role in various physiological processes, including mood regulation, reward processing, motor control, and cognitive functions. It is synthesized in the brain from the amino acid tyrosine and is primarily produced in the ventral tegmental area (VTA) and the substantia nigra. The biological activity of this compound is mediated through its interaction with five known this compound receptors: D1, D2, D3, D4, and D5, which are G protein-coupled receptors involved in numerous signaling pathways.

Reward and Motivation

This compound is often described as the "feel-good" neurotransmitter due to its significant role in the brain's reward circuitry. It facilitates motivation and reinforcement learning by signaling pleasure or reward when an action leads to a positive outcome. Research indicates that this compound release is associated with both the anticipation of rewards and the experience of pleasure itself .

Motor Control

In addition to its role in reward, this compound is critical for regulating voluntary movement. The dopaminergic system's dysfunction is linked to motor disorders such as Parkinson's disease (PD), where there is a marked reduction of this compound in the nigrostriatal pathway . This deficiency leads to symptoms such as tremors, rigidity, and bradykinesia.

Cognitive Functions

This compound also influences cognitive processes, including attention, working memory, and decision-making. Variations in this compound receptor genotypes can affect cognitive performance and physical activity levels . For example, individuals with certain DRD2 variants exhibit different levels of physical activity based on their dopaminergic signaling capacity.

Synthesis and Release

This compound is synthesized from L-tyrosine through a series of enzymatic reactions involving tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC). Once synthesized, this compound is packaged into vesicles by the vesicular monoamine transporter 2 (VMAT2) before being released into the synaptic cleft upon neuronal stimulation .

Receptor Interaction

This compound exerts its effects by binding to specific receptors located on postsynaptic neurons. The activation of D1-like receptors (D1 and D5) generally stimulates adenylyl cyclase activity, increasing cyclic AMP levels, while D2-like receptors (D2, D3, and D4) typically inhibit adenylyl cyclase activity . This differential receptor signaling contributes to the diverse physiological effects of this compound.

This compound's Role in Music Perception

A study explored how pharmacological manipulation of this compound affects musical experiences. Participants were administered either a this compound precursor (levodopa), a this compound antagonist (risperidone), or a placebo while listening to music. Results indicated that enhancing dopaminergic activity increased positive emotional responses to music, suggesting that this compound modulates reward experiences beyond traditional stimuli .

Decision-Making Thresholds

Research has shown that this compound regulates decision thresholds during reinforcement learning tasks. For instance, administration of dopaminergic agents influenced response rates and decision-making processes in both animal models and human subjects. These findings highlight this compound's role not only in motivation but also in cognitive flexibility during learning .

Neuroanatomical Insights

Recent studies utilizing advanced imaging techniques have revealed how this compound influences brain activity across various regions. For example, MIT researchers discovered that this compound released from the striatum significantly affects both nearby and distant cortical areas involved in motor control and emotional processing . This underscores the extensive influence of dopaminergic signaling throughout the brain.

This compound Receptor Genotypes and Their Effects

| Gene | Variant | Allele | Effect on Dopaminergic System | Effect on this compound Synaptic Levels |

|---|---|---|---|---|

| COMT | rs4680 | Met | Slower metabolism of this compound | Higher |

| DRD1 | rs265981 | Met | Lower DRD1 expression | Lower |

| DRD2 | rs6275 | Met | Lower DRD2 expression; less inhibitory feedback | Higher |

| DRD3 | rs6280 | Gly | Higher binding affinity; lower transmission | Lower |

This table summarizes how different genetic variants influence the dopaminergic system's functionality and overall synaptic levels of this compound.

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying extracellular dopamine release in vivo?

- Methodological Answer : Use microdialysis coupled with high-performance liquid chromatography and electrochemical detection (HPLC-ECD) to measure this compound concentrations in specific brain regions . For real-time monitoring, fast-scan cyclic voltammetry (FSCV) provides sub-second temporal resolution, particularly useful for studying phasic this compound signaling during behavioral tasks .

Q. How should researchers design experiments to investigate this compound’s role in cognitive control?

- Methodological Answer : Employ randomized, double-blind, placebo-controlled, within-subjects designs with acute this compound precursor depletion (e.g., administering α-methyl-p-tyrosine to inhibit tyrosine hydroxylase). Pair this with behavioral tasks (e.g., Stroop or flanker tests) and electrophysiological recordings (e.g., event-related potentials, ERPs) to assess conflict resolution and error monitoring .

Q. What techniques are recommended for structural analysis of this compound and its derivatives?

- Methodological Answer : Single-crystal X-ray diffraction and solid-state NMR are critical for resolving this compound’s conformational states and intermolecular interactions in salt forms. For example, hydrogen-bonding patterns in this compound hydrochloride can be mapped to understand packing behavior in crystalline structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual pro- and anti-inflammatory roles in immune regulation?

- Methodological Answer : Address variability by:

- Standardizing experimental models : Use human-derived immune cells instead of rodent models to reduce species-specific receptor expression biases .

- Controlling receptor subtype activation : Apply selective D1-like (e.g., SKF-38393) or D2-like (e.g., quinpirole) agonists/antagonists to isolate signaling pathways .

- Contextualizing this compound concentration : Low nanomolar ranges (mimicking physiological levels) often suppress inflammation, while micromolar ranges (pathological conditions) exacerbate it .

Q. What strategies enable the development of subtype-selective this compound receptor agonists for therapeutic targeting?

- Methodological Answer : Leverage high-resolution crystal structures (e.g., D4 this compound receptor bound to nemonapride at 1.95 Å resolution) for computational docking screens. Iteratively refine candidate compounds using:

- Free energy perturbation (FEP) calculations to predict binding affinities.

- Functional assays (e.g., cAMP accumulation for D1-like receptors; β-arrestin recruitment for D2-like receptors) to validate selectivity .

Q. How can multimodal imaging resolve this compound’s role in prefrontal cortex (PFC) network synchronization?

- Methodological Answer : Combine positron emission tomography (PET) with [¹¹C]raclopride for this compound receptor availability and functional MRI (fMRI) to assess PFC-thalamus connectivity during executive tasks. For example, this compound D2/3 receptor density in the caudate correlates with inferior frontal gyrus activation during working memory tasks .

Q. What statistical approaches are robust for analyzing null results in this compound depletion studies?

- Methodological Answer : Use Bayesian hypothesis testing to quantify evidence for the null (e.g., "this compound depletion does not affect ERPs"). Complement this with exploratory factor analysis to identify latent variables (e.g., individual differences in baseline this compound synthesis capacity) that may mask effects .

Properties

IUPAC Name |

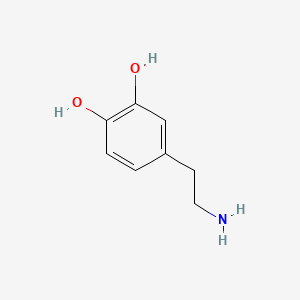

4-(2-aminoethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFYYTLLBUKUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86389-83-5, 62-31-7 (hydrochloride) | |

| Record name | Poly(dopamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86389-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022420 | |

| Record name | Dopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely sol in water; sol in methanol, in hot 95% ethanol, in aq soln of alkali hydroxides; practically insol in petroleum ether, ether, benzene, chloroform, toluene /Hydrochloride/, Freely soluble in water, methanol, and hot 95% ethanol but is practically insoluble in ether, petroleum ether, chloroform, benzene, and toluene., 535 mg/mL | |

| Record name | Dopamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00988 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dopamine is a precursor to norepinephrine in noradrenergic nerves and is also a neurotransmitter in certain areas of the central nervous system. Dopamine produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility. This is accomplished directly by exerting an agonist action on beta-adrenoceptors and indirectly by causing release of norepinephrine from storage sites in sympathetic nerve endings. In the brain, dopamine acts as an agonist to the five dopamine receptor subtypes (D1, D2, D3, D4, D5)., Dopamine acts on cardiac beta-1-adrenergic receptors and has dosage-dependent effects on peripheral receptors. Dopamine receptors are activated at a low infusion rate (0.5-2 ug/kg/min). At a rate > 4-6 ug/kg/min, peripheral alpha-adrenergic receptors are activated, and vasoconstriction and increased afterload may occur., The effects that dopamine produces in the body are directly related to its actions on alpha, beta, and dopaminergic receptor sites. When these receptors are stimulated cyclic adenosine monophosphate levels increase, increasing calcium transport into the cell. The amount of dopamine determines which receptors are predominantly stimulated. At infusion rates more than 5 to 10 ug/kg/minute, alpha-receptor stimulation predominates, resulting in peripheral vasoconstriction, with a rise in blood pressure. At infusion rates greater than 20 ug/kg/minute, the vasoconstrictive effect can be greater than the beta1 effect., The cardiovascular effects of dopamine are mediated by several distinct types of receptors that vary in their affinity for dopamine. At low concentrations, the primary interaction of dopamine is with vascular D1 receptors, especially in the renal, mesenteric, and coronary beds. By activating adenylyl cyclase and raising intracellular concentrations of cyclic AMP, D1 receptor stimulation leads to vasodilation. Infusion of low doses of dopamine causes an increase in glomerular filtration rate, renal blood flow, and Na+ excretion. Activation of D1 receptors on renal tubular cells decreases sodium transport by cAMP-dependent and cAMP-independent mechanisms. Increasing cAMP production in the proximal tubular cells and the medullary part of the thick ascending limb of the loop of Henle inhibits the Na+-H+ exchanger and the Na+,K+-ATPase pump. The renal tubular actions of dopamine that cause natriuresis may be augmented by the increase in renal blood flow and the small increase in the glomerular filtration rate that follow its administration. The resulting increase in hydrostatic pressure in the peritubular capillaries and reduction in oncotic pressure may contribute to diminished reabsorption of sodium by the proximal tubular cells., At somewhat higher concentrations, dopamine exerts a positive inotropic effect on the myocardium, acting on beta1 adrenergic receptors. Dopamine also causes the release of norepinephrine from nerve terminals, which contributes to its effects on the heart. Tachycardia is less prominent during infusion of dopamine than of isoproterenol. Dopamine usually increases systolic blood pressure and pulse pressure and either has no effect on diastolic blood pressure or increases it slightly. Total peripheral resistance usually is unchanged when low or intermediate doses of dopamine are given, probably because of the ability of dopamine to reduce regional arterial resistance in some vascular beds, such as mesenteric and renal, while causing only minor increases in others. At high concentrations, dopamine activates vascular alpha1 receptors, leading to more general vasoconstriction., For more Mechanism of Action (Complete) data for DOPAMINE (9 total), please visit the HSDB record page. | |

| Record name | Dopamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00988 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

4-O-methyldopamine | |

| Record name | DOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Stout prisms | |

CAS No. |

51-61-6, 50444-17-2, 62-31-7 | |

| Record name | Dopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050444172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00988 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dopamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTD58H1Z2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

128 °C | |

| Record name | Dopamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00988 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.